molecular formula C12H20ClN5 B12348847 1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride CAS No. 1856100-01-0

1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

Cat. No.: B12348847
CAS No.: 1856100-01-0
M. Wt: 269.77 g/mol
InChI Key: BJFABNKEWGWSJV-UHFFFAOYSA-N
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Description

1-(1,3-Dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine hydrochloride is a bidentate pyrazole-derived amine compound. Its structure features two 1,3-dimethylpyrazole moieties linked via a methylamine bridge, with a hydrochloride counterion enhancing solubility and stability.

Properties

CAS No.

1856100-01-0

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9-11(7-16(3)14-9)5-13-6-12-8-17(4)15-10(12)2;/h7-8,13H,5-6H2,1-4H3;1H

InChI Key

BJFABNKEWGWSJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CN(N=C2C)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 1,3-dimethylpyrazole with formaldehyde and a secondary amine under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or extraction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as distillation, recrystallization, and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related pyrazole- and heterocycle-containing amines, focusing on molecular features, physicochemical properties, and safety profiles.

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Differences from Target Compound
1-(1,3-Dimethylpyrazol-4-yl)methanamine oxalate () C₇H₁₁N₃·C₂H₂O₄ 245.25 Single pyrazole unit, oxalate counterion Monodentate structure; different counterion
[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine () C₁₂H₁₅N₃O 217.27 3-Methoxyphenyl substituent, no dimeric structure Aryl substitution; lacks second pyrazole unit
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride () C₅H₁₀Cl₂N₂S 217.12 Thiazole heterocycle, dihydrochloride salt Thiazole vs. pyrazole core; higher chloride content
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (a) C₂₁H₁₅ClN₆O 402.83 Carboxamide linker, chloro/cyano substituents Carboxamide functionality; no amine bridge

Physicochemical Properties

  • Carboxamide derivatives (e.g., 3a in ) exhibit lower melting points (133–135°C), reflecting weaker intermolecular forces .
  • Solubility :

    • Hydrochloride salts generally exhibit higher aqueous solubility than free bases or oxalates. For example, [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride () is water-soluble, whereas neutral pyrazole amines require organic solvents .

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